4-Guanidinobutyric acid

Vue d'ensemble

Description

4-Guanidinobutyric acid is an organic compound that belongs to the class of guanidino compounds. It is a metabolite of L-arginine and is found in various biological systems, including the mammalian brain, herbal medicines, fish, and shellfish . This compound has been studied for its potential therapeutic effects, particularly in the treatment of gastric lesions and its role in various biochemical pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Guanidinobutyric acid can be synthesized through the reaction of gamma-aminobutyric acid with cyanamide, followed by hydrolysis . The reaction conditions typically involve:

Step 1: Reacting gamma-aminobutyric acid with cyanamide in an aqueous solution.

Step 2: Hydrolyzing the resulting intermediate to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

- Using high-purity gamma-aminobutyric acid and cyanamide.

- Employing controlled reaction conditions to ensure high yield and purity.

- Implementing purification steps to isolate the final product.

Analyse Des Réactions Chimiques

4-Guanidinobutyric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in substitution reactions where the guanidino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products:

- Oxidation products include carboxylic acids.

- Reduction products include amines.

- Substitution reactions yield a variety of substituted guanidino compounds.

Applications De Recherche Scientifique

Biochemical Role and Metabolism

4-Guanidinobutyric acid is classified as a gamma amino acid and is a normal metabolite found in eukaryotes, including humans. It plays a crucial role in amino acid metabolism, particularly in the biosynthesis of creatine through the enzyme glycine amidinotransferase. This enzyme catalyzes the conversion of L-arginine and gamma-aminobutyric acid to ornithine and this compound, highlighting its importance in energy metabolism within muscle tissues .

Gastric Health

Recent studies have shown that this compound exhibits inhibitory effects against Helicobacter pylori, a bacterium associated with gastric ulcers. In vitro experiments demonstrated that this compound can inhibit the growth of H. pylori in a dose-dependent manner, suggesting its potential as a therapeutic agent for gastric lesions . Additionally, it has shown acid-neutralizing capacity in animal models, further supporting its role in gastrointestinal health .

Neurological Research

The compound has been investigated for its neuroprotective properties. Research indicates that it may influence neurotransmitter systems and has been considered for use in conditions like depression and anxiety due to its structural similarity to other neuroactive compounds .

Solar Cell Technology

This compound has been utilized as a coadsorbent in dye-sensitized solar cells (DSSCs). Studies indicate that it enhances the performance of these cells by shifting the conduction band of titanium dioxide (TiO2) towards a more negative potential, thereby reducing recombination losses during charge transfer processes . This application underscores the compound's versatility beyond biological systems.

Food Science and Nutrition

The presence of this compound in various foods, such as apples and plantains, suggests its potential as a biomarker for dietary intake. Its detection in food matrices could provide insights into nutritional studies and dietary assessments .

Research Data Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Biochemical Role | Precursor in creatine synthesis | Essential for energy metabolism in muscles |

| Gastric Health | Inhibitor of H. pylori | Dose-dependent growth inhibition observed |

| Neurological Research | Potential neuroprotective agent | Similarities to neuroactive compounds |

| Material Science | Coadsorbent in dye-sensitized solar cells | Enhanced performance by reducing charge recombination |

| Food Science | Biomarker for dietary intake | Detected in various fruits |

Mécanisme D'action

4-Guanidinobutyric acid can be compared with other similar compounds such as:

- Guanidineacetic acid

- 3-Guanidinopropionic acid

- 5-Aminovaleric acid

Uniqueness:

Comparaison Avec Des Composés Similaires

- Guanidineacetic acid: Used in the synthesis of creatine.

- 3-Guanidinopropionic acid: Studied for its potential in treating metabolic disorders.

- 5-Aminovaleric acid: Used as an intermediate in organic synthesis .

Activité Biologique

4-Guanidinobutyric acid (4-GBA), also known as gamma-guanidinobutyrate, is a naturally occurring compound that plays a significant role in various biological processes. It is synthesized from gamma-aminobutyric acid (GABA) and arginine, primarily via the action of glycine amidinotransferase (GATM) in mammals. This article explores the biological activity of 4-GBA, its metabolic pathways, potential therapeutic applications, and relevant research findings.

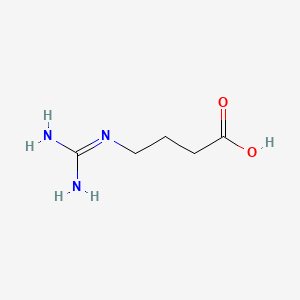

This compound is classified as a guanidine derivative and is structurally characterized by the presence of a guanidine group attached to a butyric acid backbone. Its synthesis involves the transamidination reaction where GABA reacts with arginine, catalyzed by GATM. This pathway is crucial for the production of creatine, which is vital for energy metabolism in muscle tissues .

Biological Functions

4-GBA exhibits several biological activities:

- Metabolic Role : It acts as a metabolite in the urea cycle, contributing to nitrogen metabolism. Elevated levels of 4-GBA can be indicative of metabolic disorders such as hyperargininemia, where arginine accumulates due to enzyme deficiencies .

- Neuroprotective Effects : Research suggests that 4-GBA may have neuroprotective properties, potentially influencing neurotransmission and neuronal health .

- Gastric Protection : A study demonstrated that 4-GBA possesses antigastritic properties, attributed to its ability to neutralize gastric acid and inhibit Helicobacter pylori growth, thereby reducing gastric lesions .

Therapeutic Applications

The potential therapeutic applications of 4-GBA are being explored in various fields:

- Neurology : Due to its neuroprotective effects, 4-GBA is being studied for its role in neurodegenerative diseases and conditions related to neurotransmitter imbalances.

- Gastroenterology : Its ability to mitigate gastric lesions suggests potential use in treating gastric disorders, particularly those associated with H. pylori infection .

- Metabolic Disorders : As a metabolite involved in the urea cycle, 4-GBA could serve as a biomarker for certain metabolic disorders, aiding in diagnosis and treatment strategies .

Research Findings and Case Studies

Several studies have investigated the biological activity of 4-GBA:

- Metabolomic Analysis : A study highlighted that serum levels of 4-GBA were significantly altered in patients with chronic rhinosinusitis with nasal polyps (CRSwNP), indicating its potential as a biomarker for disease severity and inflammation .

- Antigastritic Action : In an experimental model, 4-GBA demonstrated significant protective effects against gastric lesions induced by ethanol and stress. The mechanism was linked to its acid-neutralizing capacity and inhibition of gastric secretion .

- Neuroprotective Studies : Research has indicated that 4-GBA may influence neuronal survival under stress conditions, suggesting its utility in neuroprotective therapies .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended protocols for preparing stable solutions of 4-Guanidinobutyric acid in aqueous and organic solvents?

To ensure solubility, prepare a stock solution by sequentially adding solvents (e.g., water, DMSO) while verifying clarity after each step. Use vortexing, sonication (20–30 kHz), or controlled heating (≤50°C) to aid dissolution. Avoid precipitation by maintaining pH neutrality (6.5–7.5) and confirming solubility thresholds (e.g., ≥50 mg/mL in water at 25°C) . Purity (>98%) should be validated via TLC or HPLC prior to use .

Q. How can researchers validate the purity of this compound for biochemical assays?

Standard methods include:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) to identify impurities .

- Spectroscopy : FT-IR to confirm functional groups (e.g., guanidino peak at 1650–1700 cm⁻¹) .

- Certificates of Analysis (COA) : Cross-check batch-specific data (e.g., melting point: 280–282°C) provided by suppliers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- In case of spills, use absorbent materials and avoid dust generation; dispose via certified waste management services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological effects of this compound across studies?

For example, while Biomol Ther (2012) highlights its reducing power in gastric lesion models (comparable to L-ascorbic acid) , other studies note negligible antioxidant activity in neuronal systems. To reconcile discrepancies:

- Control Variables : Standardize experimental conditions (e.g., concentration ranges: 0.1–10 mM, pH 7.4) .

- Model Specificity : Test across diverse biological systems (e.g., in vitro cell lines vs. in vivo rodent models) .

- Mechanistic Profiling : Use metabolomics to track downstream metabolites (e.g., arginine, nitric oxide) linked to its guanidino group .

Q. What methodologies optimize the use of this compound in enzyme kinetic studies?

- Substrate Analog Design : Leverage its structural mimicry of arginine to study urea cycle enzymes (e.g., arginase inhibition assays with Michaelis-Menten kinetics) .

- Crystallography : Co-crystallize with target enzymes (e.g., nitric oxide synthase) to map binding interactions .

- Isotopic Labeling : Use ¹⁵N-labeled this compound to trace nitrogen metabolism pathways via LC-MS .

Q. How does this compound influence microbial communities in metabolic perturbation studies?

In pH-perturbed systems, its depletion correlates with disrupted arginine/proline metabolism. To assess ecological impacts:

- Omics Integration : Combine metagenomics (gene expression) and metabolomics (pathway mapping) to identify microbial taxa reliant on guanidino compounds .

- Dose-Response Assays : Test sublethal concentrations (0.5–5 mM) in bioreactors to monitor biodegradation rates and byproduct formation .

Q. What experimental designs elucidate its role in hyperargininemia and related metabolic disorders?

- Clinical Biomarkers : Quantify this compound in patient plasma via LC-tandem MS, comparing levels to healthy controls (normal range: <0.1 µM) .

- Transgenic Models : Use arginase-deficient mice to study its accumulation and neurotoxic effects (e.g., seizure thresholds) .

- Competitive Inhibition Assays : Test its interference with arginine uptake in proton-coupled amino acid transporters (e.g., SLC6A14) .

Q. Methodological Best Practices

Q. How should researchers design statistically robust experiments involving this compound?

- Sample Size : Use power analysis to determine minimum replicates (n ≥ 3) for significance in dose-response studies .

- Error Bars : Report mean ± SEM and apply ANOVA or t-tests for cross-group comparisons .

- Blinding : Implement double-blind protocols in pharmacological studies to reduce bias .

Q. What advanced techniques characterize its physicochemical interactions in materials science?

In dye-sensitized solar cells, this compound enhances electron transport as a coadsorbent. Key methods:

- Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance at TiO₂ interfaces .

- UV-Vis Spectroscopy : Monitor dye adsorption kinetics (e.g., K-19 sensitizer) with/without coadsorbent .

Q. Data Reporting Standards

Q. How should researchers report qualitative findings on this compound to meet academic rigor?

Follow SRQR (Standards for Reporting Qualitative Research) guidelines:

- Abstract Structure : Include background, purpose, methods (e.g., HPLC conditions), key findings (themes), and implications .

- Raw Data : Deposit chromatograms, spectra, and kinetic curves in supplementary archives (e.g., Figshare) .

- Conflict Disclosure : Note funding sources or supplier partnerships (e.g., Sigma-Aldrich, Santa Cruz Biotechnology) .

Propriétés

IUPAC Name |

4-(diaminomethylideneamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c6-5(7)8-3-1-2-4(9)10/h1-3H2,(H,9,10)(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHVEAJXIMEOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196785 | |

| Record name | gamma-Guanidinobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Guanidinobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

463-00-3 | |

| Record name | γ-Guanidinobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Guanidinobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 463-00-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | gamma-Guanidinobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-guanidinobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-GUANIDINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ADP48O8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Guanidinobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.